Mercaptomerin sodium

Description

Properties

CAS No. |

21259-76-7 |

|---|---|

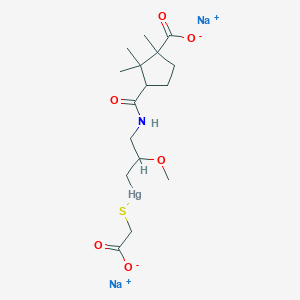

Molecular Formula |

C16H25HgNNa2O6S |

Molecular Weight |

606 g/mol |

IUPAC Name |

disodium;carboxylatomethylsulfanyl-[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury |

InChI |

InChI=1S/C14H24NO4.C2H4O2S.Hg.2Na/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);;;/q;;3*+1/p-3 |

InChI Key |

RQXWFEXQGWCOGQ-UYJLKULWSA-K |

SMILES |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

21259-76-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

20223-84-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mercaptomerin mercaptomerin sodium mercaptomerin, disodium salt mercaptomerine thiomerin |

Origin of Product |

United States |

Historical Context of Organomercurial Diuretics and the Emergence of Mercaptomerin Sodium

Evolution of Diuretic Agent Classes: From Early Mercury Compounds to Organomercurials

The use of inorganic mercury compounds, such as mercury(I) chloride, for their diuretic effects was noted as early as the 16th century, particularly in the context of treating syphilis. chemicalbook.comwikipedia.org This practice continued, and in the late 19th century, mercury and mercurous chloride were introduced as oral diuretics. chemicalbook.com Tablets combining finely dispersed metallic mercury with digitalis were available until the 1950s. chemicalbook.com

A significant turning point occurred in the early 20th century with the observation that organomercurial compounds, initially used to treat syphilis, caused substantial diuresis. jacc.orgacs.orgnih.gov In 1919, Alfred Vogl, a medical student in Vienna, observed that patients receiving injections of an organomercurial compound intended for syphilis treatment experienced a marked increase in urine output. chemicalbook.comacs.org This serendipitous discovery highlighted the potent diuretic activity of organomercurials. acs.orgnih.gov

The first organomercurials appeared in the late 1880s, with compounds like mercury benzoate (B1203000) being introduced in an attempt to reduce the irritancy and toxicity associated with inorganic mercurials. chemicalbook.com These early organomercurials were designed to provide a slow, sustained release of mercuric ions from an organic complex. chemicalbook.com Injectable organomercurials, including merbaphen, were subsequently marketed. chemicalbook.com Merbaphen, introduced in 1912, was initially used for syphilis but was later found to have potent diuretic effects. chemicalbook.comslideshare.netslideshare.net While effective, merbaphen was recognized to carry risks of severe kidney damage or fatal colitis and was later superseded by other organomercurials like mersalyl, which was administered intermittently to minimize toxicity. chemicalbook.comamazonaws.com

For approximately two decades following Vogl's observation, organomercurials were considered the most potent diuretics available for clinical use, although their administration was primarily limited to injection. acs.org Their diuretic action is understood to involve the reduction of sodium reabsorption in the ascending loop of Henle, leading to increased water delivery to the distal convoluted tubule. wikipedia.org

The limitations of organomercurial diuretics, including the necessity for injection and concerns regarding toxicity with prolonged use, spurred the search for alternative diuretic agents. acs.orgeur.nl This led to the development of other classes of diuretics, such as carbonic anhydrase inhibitors and later, thiazide diuretics, which began to supersede organomercurials in the 1950s due to their improved safety profiles and oral efficacy. chemicalbook.comacs.orgwikipedia.orgeur.nl

Foundational Research and Discovery of Mercaptomerin (B1208591) Sodium

Mercaptomerin sodium emerged within this context of developing more effective and potentially less toxic organomercurial diuretics. It is an organic mercurial compound combined with a mercaptan. acpjournals.org Early research into this compound explored its properties and potential clinical applications.

The diuretic effect of this compound was reported by Saxl and Heilig in 1920. eur.nl This marked a significant step in diuretic therapy at the time. eur.nl this compound was subsequently used in the treatment of conditions involving water and salt retention syndromes until the 1950s. eur.nl

Studies were conducted to understand the distribution and excretion of this compound. For example, research using radioactive mercury-203 (B1206167) labeled this compound in animals provided insights into its distribution in tissues. medkoo.com Further studies investigated the relationship between the excretion rate of mercury-203 and the diuretic response following the administration of mercury-203 this compound. medkoo.com

Research also explored the effects of this compound on renal tissue composition in animals. medkoo.com Comparative studies were conducted to evaluate the local toxic action of various mercurial diuretics, including the compound that would become this compound. acpjournals.org

The chemical synthesis of this compound was detailed in patents, indicating the focused effort in its development as a therapeutic agent. drugfuture.comnih.gov The compound is described as a hygroscopic white powder that is freely soluble in water. drugfuture.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₅HgNNa₂O₆S drugfuture.comnih.gov |

| Molecular Weight | 606.01 drugfuture.com, 606.0 g/mol nih.gov |

| CAS Registry Number | 21259-76-7 drugfuture.comnih.gov (also noted as 20223-84-1 nih.gov and deprecated CAS 20436-02-6, 51-99-0 nih.gov) |

| Appearance | Hygroscopic white powder drugfuture.com |

| Melting Point | Decomposes 150-155°C drugfuture.comnih.gov |

| Solubility (Water) | Freely soluble drugfuture.com |

| Solubility (Alcohol) | Soluble drugfuture.com |

| Solubility (Ether) | Practically insoluble drugfuture.com |

| Solubility (Benzene) | Practically insoluble drugfuture.com, insol in benzene (B151609) nih.gov |

| Solubility (Chloroform) | Practically insoluble drugfuture.com |

Interactive Data Table: Excretion of this compound (Animal Study)

| Administration Route | Amount Excreted in Urine (within 24 hours) |

| Intravenous (2 mL) | 60-90% nih.gov |

| Subcutaneous (2 mL) | 50% (within 2-3 hours) nih.gov |

This compound was known by the trademarks Diucardyn sodium and Thiomerin sodium. drugfuture.com It was recognized as an effective diuretic, including when administered subcutaneously, in addition to intramuscularly and intravenously. ncats.io

The development of this compound and other organomercurial diuretics represented a significant phase in the history of diuretic therapy, bridging the gap between earlier inorganic mercury compounds and the later development of non-mercurial diuretics like thiazides and loop diuretics.

Molecular and Cellular Mechanisms of Action of Mercaptomerin Sodium

Inhibition of Renal Ion Transport Systems

Mercaptomerin (B1208591) sodium exerts its diuretic effect by inhibiting the active reabsorptive transport of certain ions in the renal tubules, with a particular impact on chloride transport. snmjournals.org This inhibition disrupts the normal movement of electrolytes across the tubular epithelium.

Interaction with Sulfhydryl (-SH) Groups on Renal Enzymes and Transporters

A key aspect of mercaptomerin sodium's mechanism involves its high affinity for sulfhydryl (-SH) groups found in proteins. nih.gov These sulfhydryl groups are critical for the function and structure of many enzymes and transporters, including those involved in renal ion transport. nih.gov By binding to these sulfhydryl groups, mercurial compounds like this compound can inactivate or alter the activity of these essential renal proteins. snmjournals.orgnih.gov This interaction is considered a major mechanism for the activity of mercury compounds. nih.gov

Specificity for Na+/K+/2Cl- Cotransporter Activity in the Loop of Henle

While mercurial diuretics can affect various renal tubular mechanisms, a significant site of action for loop diuretics, a class to which this compound's mechanism is related, is the thick ascending limb of the loop of Henle. pharmatutor.orgtaylorandfrancis.comsips.org.in Here, they inhibit the Na+/K+/2Cl- cotransporter (NKCC2), located on the luminal membrane of the tubular cells. pharmatutor.orgtaylorandfrancis.comsips.org.inwikipedia.orgfrontiersin.org This cotransporter is responsible for the reabsorption of approximately 20-30% of filtered sodium. sips.org.inderangedphysiology.com By inhibiting NKCC2, this compound impairs the reabsorption of sodium, potassium, and chloride in this segment, leading to increased delivery of these ions to downstream parts of the nephron and ultimately their increased excretion in the urine. pharmatutor.orgsips.org.inwikipedia.org

Downstream Cellular Consequences of Ion Transport Modulation

The inhibition of renal ion transporters by this compound leads to several downstream cellular consequences that contribute to its diuretic effect.

Advanced Chemical Synthesis and Derivatization Methodologies for Mercaptomerin Sodium

Synthetic Routes and Chemical Transformations

The synthesis of organomercury compounds can be achieved through various methods, reflecting the stability of the C-Hg bond. These methods include the direct reaction of mercury with alkyl iodides, mercuration of aromatic rings, addition to alkenes and alkynes, and reactions of Hg(II) compounds with C-heteroatom bonds. wikipedia.orglibretexts.org Organomercurials are also generated by the reaction of Hg(II) compounds with C-heteroatom bonds, such as the reaction of sodium amalgam and 1,2-dihalobenzenes to produce (C₆H₄Hg)₃. wikipedia.org Alkylation with Grignard reagents and organolithium compounds represents a general synthetic route to organomercury compounds. wikipedia.org

Mercaptomerin (B1208591) sodium itself is an organic mercurial combined with a mercaptan. acpjournals.org Its synthesis involves a sequence of reactions starting from camphoric acid. elementalchemistry.in

Optimized Synthesis Strategies for Mercaptomerin Sodium

An improved synthesis of mercaptomerin involves the use of N-(3-Chloromercuri-2-methoxypropyl)-dl,α-camphoramic acid as a useful intermediate. acs.orgresearchgate.net This intermediate is synthesized and then reacted with disodium (B8443419) thioglycolate in anhydrous methanol (B129727) to form this compound in good yield. acs.orgresearchgate.net Isolation of the product is achieved by the addition of acetone (B3395972). acs.orgresearchgate.net Fractional crystallization from methanol-acetone can yield this compound in crystalline form and high purity. acs.orgresearchgate.net

An earlier method prepared mercaptomerin in aqueous solution by reacting sodium N-(3-hydroxymercuri-2-methoxypropyl)-α-camphoramate with sodium thioglycolate. acs.org However, this procedure yielded an amorphous product that was difficult to purify and showed rapid deterioration in aqueous solution. acs.org The improved synthesis leading to a crystalline form offers advantages in terms of purity and stability. acs.org

Exploration of Novel Organomercurial Scaffolds via Chemical Derivatization

Organomercury compounds are versatile synthetic intermediates due to the controlled conditions under which Hg-C bonds can be cleaved. wikipedia.orgslideshare.net They can be used in transmetalation reactions, for instance, the reaction of diphenylmercury (B1670734) with aluminum yields triphenyl aluminum. wikipedia.orgslideshare.net Organomercury compounds react with halogens to produce the corresponding organic halide. wikipedia.org Palladium catalysis can be employed for cross-coupling reactions between organomercurials and organic halides, typically forming C-C bonds with selectivity that can be enhanced by the presence of halide salts. wikipedia.org Carbonylation reactions involving lactones can also utilize Hg(II) reagents under palladium-catalyzed conditions to form C-C bonds and cis esters. wikipedia.org

The exploration of novel organomercurial scaffolds can involve the derivatization of existing structures or the synthesis of new core structures containing mercury. acs.orgchemdiv.comwhiterose.ac.uknih.gov Trihalomethyl mercury compounds, for example, have been used as sources of dihalocarbenes and trihalomethyl radicals in the gas phase, demonstrating the potential for generating reactive intermediates from organomercurials. pnas.org Derivatization strategies can also involve incorporating organometallic moieties into existing organic scaffolds to modify their properties. acs.org

Stereochemical Considerations in Organomercurial Synthesis

Stereochemistry plays a role in the reactions involving organomercury compounds. Studies have investigated the stereochemistry of electrophilic displacement reactions on organomercurials. acs.org For example, the stereochemistry of the reaction of symmetrical organomercury compounds with mercuric halides has been a subject of research. acs.org The solvomercuration of alkynes, a method for synthesizing alkenylmercury compounds, consistently yields the trans isomer. libretexts.org While the mercury bridge in the transition state of solvomercuration reactions may not be symmetrical, the structure shares similarities with the addition of other electrophiles to alkenes. libretexts.org Control over stereochemistry can be a critical aspect in the synthesis of complex organomercurial structures and their potential applications. vscht.czgoogleapis.com

Purity Assessment and Isolation Techniques in Chemical Synthesis

Ensuring the purity of synthesized organomercurial compounds is crucial. Various analytical techniques are employed for purity assessment. Thin-layer chromatography (TLC) and column chromatography have been used to check the purity of organomercurial compounds. nih.gov Quantitative analysis for elements like chlorine and mercury, such as by X-ray fluorescence analysis, can be used to ascertain purity, particularly for compounds containing both elements, which can be challenging to analyze by classical wet methods. orgsyn.org Elemental analysis data and physical properties are also used to characterize synthesized compounds and assess their purity. uobasrah.edu.iq

Isolation techniques are integral to obtaining pure products from synthesis mixtures. For this compound, isolation can involve the addition of a solvent like acetone to precipitate the product, followed by fractional crystallization for further purification. acs.orgresearchgate.net

For other organomercury compounds, isolation methods can vary depending on the specific compound and matrix. Techniques studied for the determination of organomercury compounds in environmental samples, which involve isolation, include acidic KBr/CuSO₄ isolation followed by methylene (B1212753) chloride extraction, sometimes with an alkaline digestion pretreatment. tandfonline.com Dithizone complexation/extraction procedures have also been used. tandfonline.com

Chromatographic methods, including capillary gas chromatography (GC) coupled with detectors like atomic fluorescence spectrometry (AFS), are powerful tools for the analysis and separation of organomercury compounds, particularly organomercury halides. tandfonline.comvliz.be Preventing ion-exchange and adsorption processes on GC columns, which can affect peak shape and retention times, often requires passivation of the packing material. vliz.be Derivatization of organomercurials to more volatile forms can also be employed to facilitate GC analysis and separation. vliz.bedioxin20xx.org Techniques like solid-phase microextraction capillary GC (SPME-CGC) have been proposed for extracting and analyzing organometallic compounds after derivatization. vliz.be

Sophisticated Analytical Techniques for Characterizing Mercaptomerin Sodium and Its Biological Interactions

Chromatographic and Spectroscopic Methods for Structural Elucidation

Chromatographic and spectroscopic methods are fundamental for the separation, identification, and structural elucidation of mercaptomerin (B1208591) sodium and its related substances. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for separating compounds in complex mixtures, including drug substances and their degradation products. actascientific.comutas.edu.au HPLC coupled with detectors like Diode-Array Detection (DAD) or UV/Vis spectroscopy provides valuable information on the purity and presence of specific components based on their retention times and UV absorption profiles. utas.edu.auresearchgate.netresearchgate.net

Mass Spectrometry (MS) is a powerful spectroscopic technique often coupled with chromatography (e.g., LC-MS, GC-MS) for structural elucidation. utas.edu.auveeprho.commdpi.commdpi.com MS provides information about the molecular weight and fragmentation pattern of a compound, which can be used to determine its elemental composition and infer its chemical structure. mdpi.comthermofisher.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and providing more detailed structural information through the analysis of the resulting product ions. actascientific.comthermofisher.comnih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, offers high mass accuracy and resolving power, enabling the differentiation of compounds with very similar masses and increasing confidence in structural assignments. veeprho.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. researchgate.netveeprho.commdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMBC, HSQC) can reveal the connectivity of atoms and the spatial relationships between different parts of the molecule. veeprho.com While NMR is generally less sensitive than MS, its ability to provide comprehensive structural information makes it complementary to mass spectrometry in the characterization of organic compounds. mdpi.commdpi.com

The combination of these techniques, often in hyphenated systems like LC-MS/MS or GC-MS, allows for comprehensive analysis, enabling the separation of components, determination of their molecular weights, and elucidation of their structures. utas.edu.auveeprho.commdpi.commdpi.com

Mass Spectrometry Applications in Metabolite Identification and Quantification

Mass spectrometry is indispensable for the identification and quantification of metabolites of mercaptomerin sodium in biological samples. Metabolomics studies aim to comprehensively analyze the small-molecule metabolites within a biological system, and MS-based approaches are central to this field. thermofisher.comnih.govnih.gov

LC-MS is a widely used platform for metabolomics, allowing for the separation of diverse metabolites by liquid chromatography before their detection and analysis by MS. mdpi.comnih.govnih.gov This hyphenated technique reduces the complexity of biological samples and provides both qualitative and quantitative information about metabolites. nih.govnih.gov Various ionization techniques, such as electrospray ionization (ESI), are employed to convert metabolites into ions for MS analysis. mdpi.comnih.govnih.gov

For targeted quantification of specific metabolites, triple-quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode are frequently used due to their high sensitivity and selectivity. thermofisher.comnih.govtechnologynetworks.com These methods monitor specific precursor-product ion transitions characteristic of the target metabolites, allowing for their accurate quantification even in complex biological matrices like urine, plasma, and tissue samples. thermofisher.comnih.govtechnologynetworks.com

High-resolution mass spectrometry, including Orbitrap and Q-TOF systems, is valuable for untargeted metabolomics, enabling the detection and identification of a wide range of metabolites based on their accurate masses and fragmentation patterns. veeprho.commdpi.comnih.govnih.gov The availability of metabolite databases and libraries further aids in the identification of unknown metabolites by matching experimental spectra to reference data. thermofisher.comnih.gov

Research findings often involve the use of LC-MS/MS for the analysis of drug metabolites. For example, studies have utilized LC-MS/MS for the sensitive quantification of drug metabolites in biological matrices, demonstrating low limits of quantification. technologynetworks.com This highlights the capability of MS-based methods to detect and quantify metabolites present at low concentrations.

Radiochemical Tracing Techniques for Bio-distributional Studies

Radiochemical tracing techniques are employed to study the bio-distribution of this compound or its labeled counterparts within biological organisms. These techniques involve incorporating a radioactive isotope into the molecule of interest and tracking its distribution and accumulation in different tissues and organs over time.

While specific studies on this compound using radiochemical tracing were not extensively detailed in the search results, the general principle involves labeling the compound with a radioisotope (e.g., a gamma-emitting isotope for external imaging or a beta-emitting isotope for tissue analysis). google.comnih.gov The distribution of the radioactivity is then measured using techniques such as gamma counting of dissected tissues or imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Bio-distribution studies using radiotracers provide quantitative data on the uptake, distribution, and clearance of a compound in various organs and tissues. nih.govnih.gov This information is crucial for understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, studies on other labeled compounds have demonstrated the use of gamma counting and PET imaging to quantify tissue distribution and tumor accumulation, with results showing consistency between different measurement methods. nih.govnih.gov

Radiochemical tracing can provide insights into the organs where this compound or its metabolites accumulate, which is particularly relevant given its mercury content. Studies on the distribution of organic mercury, in general, indicate absorption and distribution throughout the body, with complexation to sulfhydryl groups on proteins. nih.gov

Advanced Electrochemical Methods for Investigating Redox Behavior

Advanced electrochemical methods can be used to investigate the redox behavior of this compound. Electrochemistry studies the relationship between chemical reactions and electrical energy, providing insights into the oxidation and reduction processes that a compound can undergo. spirochem.com

Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are commonly employed in analytical electrochemistry to characterize the redox properties of chemical species. spirochem.comsolubilityofthings.com These methods involve applying a varying potential to an electrochemical cell containing the analyte and measuring the resulting current. solubilityofthings.com The resulting current-potential curves provide information about the redox potentials, reaction mechanisms, and kinetics of electron transfer.

Potentiometry, another electrochemical method, measures the potential of an electrochemical cell under equilibrium conditions, providing insights into ion concentrations and redox potentials. solubilityofthings.com Electrochemical Impedance Spectroscopy (EIS) can also be used to characterize the electrical properties of materials and interfaces, which can be relevant for understanding the behavior of compounds at electrodes.

While specific electrochemical studies on this compound were not prominently featured in the search results, these techniques are broadly applicable to investigate the redox behavior of electroactive compounds. Given that this compound contains mercury, a redox-active metal, electrochemical methods could potentially be used to study the oxidation states of mercury within the molecule and how they change under different conditions or upon interaction with biological molecules. The redox potential of a system is a key concept in electrochemistry and can influence the chemical behavior and reactivity of compounds. nrc.govnih.gov

Computational and Theoretical Frameworks for Mercaptomerin Sodium Pharmacology

Structure-Activity Relationship (SAR) Analysis of Organomercurial Diuretics

Structure-Activity Relationship (SAR) analysis explores how variations in the chemical structure of a compound correlate with changes in its biological activity. For organomercurial diuretics like mercaptomerin (B1208591) sodium, SAR studies aim to identify the molecular features responsible for their diuretic efficacy and target specificity. pharmacy180.comslideshare.net Most mercurial diuretics share a general structure featuring a carbon chain with a mercury atom at one end. pharmacy180.com The nature of substituents on this structure can significantly influence the compound's properties, including its distribution, excretion rate, toxicity, and absorption. pharmacy180.com

Molecular Determinants of Efficacy and Target Specificity

The diuretic action of organomercurial compounds is primarily attributed to their interaction with sulfhydryl (-SH) groups in key proteins within the kidney tubules. pharmacy180.com This interaction is believed to inhibit the Na+K+2Cl co-transporter in the ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. pharmacy180.com The mercury ion (Hg²⁺) exhibits a high affinity for thiol groups, which are abundant in cysteine residues of proteins. nih.govijcrt.org The specific arrangement and accessibility of these cysteine residues in renal transport proteins are crucial molecular determinants of the target specificity of organomercurial diuretics.

While the precise molecular targets and the exact mechanism of inhibition by mercaptomerin sodium and other organomercurials have been investigated, computational approaches can provide detailed insights into these interactions. Understanding how the organic ligand attached to the mercury atom influences its binding to specific protein sites is key to elucidating the molecular determinants of efficacy and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that relate a set of molecular descriptors (representing structural, physical, and chemical properties) to a compound's biological activity. researchgate.netmdpi.com For organomercurial diuretics, QSAR modeling can be used to predict the diuretic potency or potential toxicity of new or modified compounds based on their molecular structures, without the need for extensive experimental testing. researchgate.net

QSAR models can incorporate various descriptors, such as lipophilicity, electronic properties, steric parameters, and the presence of specific functional groups. mdpi.com By analyzing a dataset of organomercurial diuretics with known activities, QSAR models can identify which molecular features are most influential in determining their pharmacological profile. This predictive analysis can guide the design of novel diuretic compounds with improved efficacy and reduced toxicity, although the inherent toxicity of mercury remains a significant challenge.

Molecular Dynamics Simulations of Mercury-Protein Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, such as proteins interacting with ligands. unipa.it These simulations can provide dynamic insights into the binding process, conformational changes, and the stability of protein-ligand complexes at the atomic level. core.ac.uknih.gov Applied to this compound and its interaction with renal proteins, MD simulations can help visualize and understand the dynamic aspects of mercury binding and its effects on protein function. nih.govresearchgate.net

Simulation of Ion Transport Pathways in Renal Channels

Organomercurial diuretics exert their effect by interfering with ion transport in the kidneys, particularly through the inhibition of transporters like the Na+K+2Cl co-transporter. pharmacy180.com Molecular dynamics simulations can be used to model the structure and dynamics of these renal ion channels and transporters. By simulating the behavior of ions within these channels in the presence and absence of mercury compounds, researchers can gain insights into how mercury binding obstructs ion flow and disrupts normal transport processes. researchgate.netmdpi.com

Studies using MD simulations have investigated the interaction of mercury with aquaporins, water channels found in the kidney, demonstrating how mercury binding to specific cysteine residues can inhibit water permeation through conformational changes in the channel pore. core.ac.uknih.gov While these studies focus on water transport, similar approaches can be applied to model the effects of this compound on ion transporters, providing a detailed molecular picture of the inhibition mechanism.

Docking and Binding Affinity Predictions for Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) to a target protein. asianjpr.com This method involves searching for favorable binding sites on the protein and evaluating the strength of the interaction between the ligand and the protein using scoring functions. eurofinsdiscovery.commdpi.com

For this compound, molecular docking can be employed to predict how it binds to potential protein targets in the kidney, such as the Na+K+2Cl co-transporter or other sulfhydryl-containing enzymes. pharmacy180.com Docking studies can help identify the most likely binding sites and estimate the binding affinity, providing valuable information for understanding the specificity and potency of the diuretic effect. eurofinsdiscovery.com While docking provides a static view of the interaction, combining it with MD simulations can offer a more comprehensive understanding of the binding process and the stability of the complex.

Quantum Chemical Approaches to Mercury Coordination and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. acs.orgminsocam.org These methods are particularly valuable for investigating the nature of chemical bonds and predicting the reactivity of compounds. For mercury, quantum chemistry can provide detailed insights into its coordination chemistry and how it interacts with various ligands, including the sulfur atoms in cysteine residues. ijcrt.orgnih.gov

Quantum chemical calculations can help determine the preferred coordination geometries of mercury, the strength of mercury-ligand bonds, and the electronic factors that influence mercury's reactivity in biological systems. ijcrt.orgacs.org These studies can shed light on why mercury has a high affinity for sulfhydryl groups and how this interaction leads to the disruption of protein function. pharmacy180.comnih.gov Understanding the fundamental chemical principles governing mercury interactions through quantum chemical approaches is essential for interpreting the results of SAR studies, MD simulations, and docking calculations, providing a more complete theoretical framework for the pharmacology of this compound.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 30556 |

| Mercaptomerin | 30005 |

| Mersalyl | 9806195 |

| Chlormerodrin | 25210 |

| Mercury (Hg) | 23924 |

| Methylmercury | 6235 |

Data Table: Predicted Binding Affinities (Illustrative Example - Data Not Directly Extracted from Search Results for this compound)

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Computational Method Used |

| Renal Na+K+2Cl Co-transporter | -8.5 | Molecular Docking |

| Renal Aquaporin-1 | -7.2 | Molecular Docking |

| Other Sulfhydryl Enzyme A | -6.8 | Molecular Docking |

| Other Sulfhydryl Enzyme B | -5.1 | Molecular Docking |

Note: This table presents hypothetical data to illustrate the type of information that can be generated through computational methods like molecular docking. Actual values would depend on the specific protein structures, software, and parameters used in the simulations.

In Vitro and Ex Vivo Experimental Models in Mercaptomerin Sodium Research

Isolated Cellular and Subcellular Preparations

Studies utilizing isolated cellular and subcellular components of the kidney offer insights into the direct molecular and cellular targets of mercaptomerin (B1208591) sodium. These preparations allow for focused investigations without the confounding influences of systemic circulation or complex physiological feedback mechanisms.

Studies on Renal Cell Lines and Primary Cultures

Investigations Using Isolated Membrane Vesicles and Homogenates

Isolated membrane vesicles, particularly brush-border membrane vesicles (BBMV) and basolateral membrane vesicles (BLMV) from kidney tissue, are valuable tools for studying the direct interaction of compounds with renal transporters and ion channels. Studies on renal homogenates can provide information on the effects of compounds on enzymatic activities, such as Na-K-ATPase. popline.orgnih.gov

Research using kidney slices from dogs and rats incubated with mercaptomerin has shown that the compound can inhibit the uptake of para-chlormercuribenzoate (PAH) and N-methylnicotinamide (NMN) in a dose-related manner. nih.gov Rat tissue appeared more sensitive to mercaptomerin in these studies. nih.gov Isolated intestinal and renal brush-border-membrane vesicles have been used to demonstrate the presence of an Na+/H+ antiport system, which catalyzes an electroneutral exchange of Na+ against protons. nih.gov This system might be involved in active proton secretion in the proximal tubule of the kidney. nih.gov While these studies highlight the use of membrane vesicles in renal transport research, direct investigations into the specific effects of mercaptomerin sodium on these transporters using isolated vesicles were not prominently featured in the search results.

Studies on kidney homogenates have been used to study ATPase activity. popline.org Na-K-ATPase, located on the basolateral membrane of tubule cells, plays a key role in the active translocation of Na and K and is a target for studying the properties of mercurial diuretics. nih.gov

Tissue Slice and Isolated Organ Perfusion Systems

Tissue slice and isolated organ perfusion systems offer a more integrated ex vivo approach compared to isolated cells, allowing for the assessment of function in a more complex tissue or whole organ context while still maintaining a controlled environment.

Ex Vivo Assessment of Renal Segment Function

Kidney slices have been utilized to study various aspects of renal function, including water and cation exchange. nih.govnih.govnih.gov Studies involving mercaptomerin and water exchange in cortex slices of rat kidney were conducted as early as the late 1950s. nih.govnih.gov These experiments aimed to understand the effects of mercaptomerin on the movement of water and ions across renal tissue. nih.govnih.gov For instance, studies investigated the effects of mercaptomerin on the water and cation exchanges in slices of rat tissue. nih.gov

Isolated perfused kidney models allow for the study of renal function, including glomerular filtration rate, electrolyte handling, and response to diuretics, in a controlled environment free from systemic influences. nih.govnih.gov This technique involves perfusing a kidney with a defined solution or blood while monitoring various physiological parameters. nih.govuliege.be Studies using isolated perfused kidneys have identified distinct transport mechanisms responsible for sodium reabsorption. nih.gov Approximately half of the fractional sodium reabsorption in the isolated perfused rat kidney is dependent on Na-K-ATPase and is inhibited by ouabain. nih.gov Another fraction, about 10-20%, is associated with bicarbonate reabsorption and is blocked by acetazolamide, independent of Na-K-ATPase. nih.gov While these studies demonstrate the capabilities of the isolated perfused kidney model in assessing renal transport, specific detailed findings on the effects of this compound in this model were not extensively provided in the search results, beyond its classification alongside other diuretics in some functional assessments. researchgate.net

Evaluation of Electrolyte Fluxes in Isolated Tissues

The evaluation of electrolyte fluxes in isolated tissues, such as kidney slices, provides direct information on how this compound affects the transport of ions like sodium, potassium, and chloride. Studies on rat kidney cortex slices have investigated the effects of mercaptomerin on water and cation exchanges. nih.govnih.gov These studies have explored the influence of mercaptomerin on the movement of water and electrolytes within the tissue. nih.govnih.gov For example, research examined the effects of mercaptomerin on the water and cation exchanges in slices of rat tissue. nih.gov Another study specifically looked at mercaptomerin and water exchange in cortex slices of rat kidney. nih.gov The effect of sodium and chloride ions upon swelling of rat kidney slices treated with a mercurial diuretic has also been investigated. nih.gov

Preclinical Animal Models for Mechanistic Elucidation

Animal models of kidney injury and disease, such as those induced by adenine (B156593) or utilizing spontaneously hypertensive rats, are employed to study renal pathophysiology and evaluate potential therapeutic interventions. frontiersin.orgbiomedpharmajournal.orgresearchgate.net These models can exhibit features like proteinuria, glomerulosclerosis, interstitial fibrosis, and inflammation, mimicking aspects of human kidney disease. frontiersin.orgbiomedpharmajournal.orgresearchgate.net

Studies in rabbits have investigated changes in renal tissue composition induced by various intravenous doses of this compound. medkoo.com Research in dogs has explored the relationship between renin release and renal hemodynamics, renal sodium load, and sodium and water balance during various conditions, including mercurial natriuresis. ahajournals.org These studies found significant reciprocal relations between renin secretory activity and renal arterial plasma sodium concentration, filtered sodium load, and urinary sodium excretion. ahajournals.org

Animal models are also used to study the mechanisms of action of diuretics, including their effects on sodium reabsorption and electrolyte excretion. veteriankey.comksumsc.com While the general mechanisms of diuretics involving interference with sodium reabsorption in renal tubules are described, specific detailed mechanistic studies focusing solely on this compound in a wide range of preclinical animal models were not extensively provided in the immediate search results. ksumsc.com However, studies in rats have examined the excretion of mercaptomerin and its diuretic effect as modified by other substances, providing insights into its renal handling and action in vivo. medkoo.com

The use of animal models allows for the assessment of how this compound affects integrated renal processes, such as glomerular filtration rate and tubular transport, contributing to a more comprehensive understanding of its diuretic mechanism. nih.govmedkoo.com

Renal Physiology Studies in Intact Animal Models

Studies utilizing intact animal models have been instrumental in exploring the impact of this compound on renal function. Investigations in rabbits have shown that various intravenous doses of this compound can induce changes in renal tissue composition. googleapis.com The diuretic effect of mercaptomerin and its influence on the urinary excretion of sodium, chloride, and potassium have also been examined in the presence of modifying substances like bromcresol green or probenecid. scribd.com

Further research in dogs has investigated the relationship between renin release and renal sodium load in the context of mercurial natriuresis induced by mercaptomerin. In one study, dogs received mercaptomerin intravenously to increase urinary sodium excretion while hyponatremia and a reduction in renal sodium load were also present. ahajournals.org In animals receiving mercaptomerin alongside a hyponatremic infusion, renin release significantly increased compared to control values and corresponding periods in other groups. ahajournals.org However, these levels were not significantly different from levels reached in a group receiving only the hyponatremic infusion. ahajournals.org

Another study in dogs compared the effects of meralluride (B1251450) (a theophylline-containing mercurial diuretic) and mercaptomerin on free water excretion. sci-hub.se Meralluride initially caused a greater increase in free water clearance compared to mercaptomerin, potentially due to the theophylline (B1681296) component. sci-hub.se However, the later results for both compounds were similar, with both producing free water clearances approaching a maximal rate. sci-hub.se Both mercurial diuretics affected the magnitude of free water excretion to a degree intermediate between sodium sulfate (B86663) and sodium chloride, and more similar to urea (B33335) and mannitol. sci-hub.se

Studies in rats have examined the effect of varying dietary NaCl intake on total and fractional renal blood flow in both normal and mercury-intoxicated states induced by mercaptomerin. In control rats on a high salt diet, carbon monoxide (CO) was 75 ± 5.0 ml/min, blood pressure was 135 ± 1.0 mm Hg, and renal blood flow (RBF) was 5.32 ± 0.36 ml/min/g. ahajournals.org In high salt rats given mercaptomerin, there was no change in CO, blood pressure, or RBF. ahajournals.org However, in low salt rats treated with mercaptomerin, RBF decreased significantly. ahajournals.org The distribution of blood flow within the kidney was also affected, with a greater reduction in blood flow observed in the outer cortical (OC) nephrons compared to the inner cortical (IC) nephrons after mercurial injection, leading to a decreased cortical distribution index (DI). ahajournals.org

The following table summarizes some findings on renal blood flow in rats:

| Group | Dietary Salt Intake | Treatment | CO (ml/min) | Blood Pressure (mm Hg) | RBF (ml/min/g) | Cortical DI |

| Control (Group IIA) | High | None | 75 ± 5.0 | 135 ± 1.0 | 5.32 ± 0.36 | 2.40 ± 0.16 |

| Mercury-intoxicated (IIB) | High | Mercaptomerin | No change | No change | 3.31 ± 0.20 | 1.53 ± 0.06 |

| Mercury-intoxicated (IIIB) | Low | Mercaptomerin | - | - | 1.98 ± 0.10 | 1.16 ± 0.10 |

Investigation of Organomercurial Distribution and Elimination Kinetics in Preclinical Species

Studies using radioactive isotopes, such as Hg203-labeled this compound, have been conducted in animals to investigate the distribution and elimination kinetics of the compound. Distribution studies on radioactive Hg203 sodium mercaptomerin have been performed in animals. nih.gov

Research indicates that organic mercury compounds, after absorption, are distributed throughout the body via the bloodstream. nih.gov These compounds can complex with cysteine and sulfhydryl groups on proteins like hemoglobin, potentially allowing transport across biological barriers. nih.gov Organic mercury is subsequently metabolized into inorganic mercury, which is then primarily excreted in the urine and feces. nih.gov

Specific studies on the excretion of this compound in animals have provided quantitative data. Following intravenous injection of 2 ml of this compound, 60-90% was excreted in the urine within 24 hours in one study. nih.gov When administered subcutaneously at the same volume, approximately 50% was excreted in the urine within 2-3 hours. nih.gov

The relationship between the excretion rate of Hg203 and the diuretic response following administration of Hg203 this compound has also been investigated. researchgate.net

Studies on the distribution of radioactive mercury in the kidneys of rats and dogs after injection of labeled chlormedrin (another mercurial diuretic) showed the highest concentration of mercury in the soluble fraction. oregonstate.edu The amount of mercury per milligram of nitrogen in all fractions increased with increasing dosage. oregonstate.edu

Table summarizing excretion data:

| Administration Route | Volume Administered | Excretion Pathway | Percentage Excreted | Timeframe |

| Intravenous | 2 ml | Urine | 60-90% | 24 hours |

| Subcutaneous | 2 ml | Urine | ~50% | 2-3 hours |

Q & A

Q. What are the standard methodologies for synthesizing mercaptomerin sodium, and how can its purity be validated?

this compound synthesis typically involves mercury coordination with sulfur-containing ligands. A common method includes reacting sodium mercaptan derivatives with mercuric chloride under controlled pH and temperature conditions to minimize side reactions . Purity validation requires a combination of spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic methods (HPLC for purity assessment). Elemental analysis ensures stoichiometric accuracy, while titration quantifies active thiol groups. For novel compounds, additional characterization (e.g., X-ray crystallography) may be required to confirm molecular structure .

Q. What pharmacological mechanisms underlie this compound’s diuretic effects, and how are these studied in preclinical models?

this compound acts as a mercurial diuretic by inhibiting renal tubular reabsorption of sodium and chloride. Preclinical studies often employ rodent models to measure urine output, electrolyte excretion, and renal toxicity. Key methodologies include:

- Dose-response experiments : To determine efficacy thresholds and toxicity limits.

- Histopathological analysis : To assess renal tissue damage post-administration.

- Biochemical assays : Quantification of mercury accumulation in organs (e.g., kidneys, liver) using atomic absorption spectroscopy . Control groups should include both untreated subjects and those administered alternative diuretics (e.g., furosemide) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

Discrepancies in toxicity data often arise from variations in administration routes (subcutaneous vs. intravenous), dosage regimens, or model species. To address these:

- Meta-analysis : Systematically compare studies using criteria like dose equivalence, exposure duration, and endpoint measurements (e.g., serum creatinine levels for nephrotoxicity) .

- In vitro models : Use renal proximal tubule cell lines to isolate compound-specific toxicity from systemic factors.

- Pharmacokinetic modeling : Correlate mercury bioavailability with toxicity outcomes, adjusting for species-specific metabolic differences .

Q. What experimental designs optimize the synthesis of this compound analogs with reduced toxicity?

To develop safer analogs:

- Ligand modification : Replace thiol groups with less labile ligands (e.g., carboxylates) to stabilize mercury binding and reduce dissociation in vivo.

- Chelation studies : Pre-screen ligands for mercury affinity using isothermal titration calorimetry (ITC).

- Toxicity screening : Prioritize analogs with >90% purity (via HPLC) and test in tiered models:

- In vitro: Cytotoxicity in HEK293 or MDCK cells.

- In vivo: Acute toxicity (LD50) in rodents, followed by subchronic renal function assays .

Document synthesis protocols comprehensively to ensure reproducibility .

Q. How should researchers design in vivo studies to evaluate the long-term effects of this compound on electrolyte balance?

- Population selection : Use genetically diverse animal strains to mimic human variability in mercury metabolism.

- Longitudinal monitoring : Employ metabolic cages for continuous urine collection and electrolyte analysis (Na⁺, K⁺, Cl⁻ via ion-selective electrodes).

- Control for confounders : Standardize diet (fixed sodium intake) and hydration status.

- Endpoint analysis : Include biomarkers like plasma renin activity and aldosterone levels to assess compensatory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.